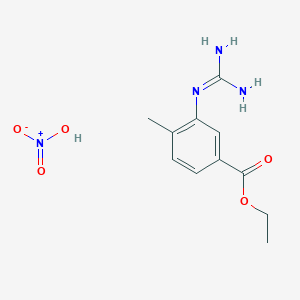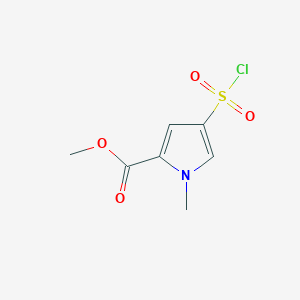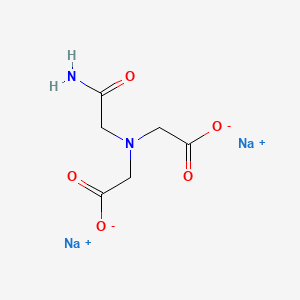
3-(Bromomethyl)quinoline hydrobromide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, focusing on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The structure of 3-bromomethyl-2-chloro-quinoline crystallizes in the triclinic crystal space group P‘1 with unit cell parameters a=6.587 (2), b=7.278 (3), c=10.442 (3) Å, a= 83.59 (3)°, b= 75.42 (2)°, g= 77.39 (3)°, Z= 2, V= 471.9 (3)Å3 . The structure has converged to a final R-value of 0.0734 .Chemical Reactions Analysis
The structure of 3-bromomethyl-2-chloro-quinoline is stabilized by Van der Waals forces . There exists one intramolecular hydrogen bonded interaction of the type C-H…Cl and one C-H…N intermolecular interaction .Applications De Recherche Scientifique
Synthesis and Transformation
- 3-(Bromomethyl)quinoline hydrobromide derivatives have been synthesized and transformed into various other chemical compounds. Electrophilic intramolecular heterocyclization methods have been used to convert these derivatives into different substituted furoquinolines, which are useful in the development of new chemical entities (Avetisyan et al., 2007); (Avetisyan et al., 2008).
Biological Activity Research
- Research into quinoline derivatives, including 3-(Bromomethyl)quinoline hydrobromide, focuses on exploring their potential biological activities. These compounds are noted for their wide range of biological effects and are often used in molecular design of pharmacologically active substances (Sabo et al., 2021).
Material Science Applications
- In material science, the synthesis of derivatives like 3-(Bromomethyl)quinoline hydrobromide is crucial for the development of various chemical intermediates. These intermediates play a significant role in the creation of nano- and meso-structures, which are important for their enhanced electronic and photonic properties (Ukrainets et al., 2009).
Crystal Structure Analysis
- The crystal structure of various derivatives of 3-(Bromomethyl)quinoline hydrobromide has been elucidated, contributing to the understanding of molecular geometry and intermolecular interactions, which is essential in the field of crystallography and drug design (Ryzhakov et al., 2017).
Chemical Synthesis and Reactions
- Studies have demonstrated various methods for the efficient synthesis of 3-(Bromomethyl)quinoline hydrobromide derivatives. These methods are vital for creating novel compounds that can be used in further chemical reactions and studies (Li, 2015); (Ei et al., 2014).
Safety And Hazards
3-(Bromomethyl)quinoline hydrobromide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Propriétés
IUPAC Name |
3-(bromomethyl)quinoline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.BrH/c11-6-8-5-9-3-1-2-4-10(9)12-7-8;/h1-5,7H,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCMSGZQBZXJNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)quinoline hydrobromide | |
CAS RN |
1192352-34-3 | |
| Record name | 3-(bromomethyl)quinoline hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1521823.png)
![2-Bromothiazolo[5,4-B]pyridine](/img/structure/B1521824.png)

![4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride](/img/structure/B1521829.png)


![4-Bromo-N-[2-(tert-butyldimethylsilyloxy)ethyl]benzenesulphonamide](/img/structure/B1521834.png)



![Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1521840.png)

